molecular formula C9H28O4Si4 B101719 Hydroxy-tris(trimethylsilyloxy)silane CAS No. 17477-97-3

Hydroxy-tris(trimethylsilyloxy)silane

Cat. No.: B101719
CAS No.: 17477-97-3
M. Wt: 312.66 g/mol
InChI Key: ULFYRAYSKDXNLU-UHFFFAOYSA-N
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Description

Hydroxy-tris(trimethylsilyloxy)silane is an organosilicon compound with the molecular formula C₉H₂₈O₄Si₄. It is characterized by the presence of three trimethylsiloxy groups attached to a central silicon atom. This compound is known for its unique properties, including high thermal stability and hydrophobicity, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(trimethylsiloxy) silanol typically involves the reaction of hexamethyldisiloxane with methanol in the presence of sulfuric acid, followed by the addition of tetramethyl orthosilicate. The reaction is carried out under controlled temperature conditions, usually between 5°C and 25°C. The final product is obtained through distillation, yielding a high-purity compound .

Industrial Production Methods: In industrial settings, the production of tris(trimethylsiloxy) silanol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is then purified through distillation and other separation techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Hydroxy-tris(trimethylsilyloxy)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include ozone and hydrogen peroxide.

    Reduction: Radical initiators such as azo compounds and organic peroxides are used.

    Substitution: Various nucleophiles can be employed to achieve substitution reactions.

Major Products Formed:

Scientific Research Applications

Hydroxy-tris(trimethylsilyloxy)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tris(trimethylsiloxy) silanol involves its ability to participate in radical reactions and form stable intermediates. The compound can donate or accept electrons, facilitating various chemical transformations. In the presence of radical initiators, it can undergo homolytic cleavage, generating reactive species that drive the reaction forward. The molecular targets and pathways involved depend on the specific reaction and conditions employed .

Comparison with Similar Compounds

  • Tris(trimethylsilyl)silane
  • Chlorotris(trimethylsilyl)silane
  • Triethoxysilane
  • Tris(triethylsilyl)silane

Comparison: Hydroxy-tris(trimethylsilyloxy)silane is unique due to its high thermal stability and hydrophobicity compared to other similar compounds. While tris(trimethylsilyl)silane and chlorotris(trimethylsilyl)silane are also used in radical reactions, tris(trimethylsiloxy) silanol offers better stability and is less toxic. Triethoxysilane and tris(triethylsilyl)silane have different functional groups, leading to variations in reactivity and applications .

Properties

IUPAC Name

hydroxy-tris(trimethylsilyloxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H28O4Si4/c1-14(2,3)11-17(10,12-15(4,5)6)13-16(7,8)9/h10H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFYRAYSKDXNLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](O)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H28O4Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375395
Record name tris(trimethylsiloxy) silanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17477-97-3
Record name tris(trimethylsiloxy) silanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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